4-CHLORO-N-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE
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Overview
Description
4-CHLORO-N-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzodiazole moiety, which is a fused heterocyclic system containing both benzene and diazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring system can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Amidation: The final step involves the formation of the amide bond between the benzodiazole moiety and the benzamide. This can be achieved through the reaction of the benzodiazole derivative with an appropriate acid chloride or anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Corresponding substituted benzamides.
Scientific Research Applications
4-CHLORO-N-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and microbial infections.
Material Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N-METHYL-N-[(1-METHYL-1H-INDOL-2-YL)METHYL]BENZAMIDE: Similar structure but with an indole moiety instead of a benzodiazole.
4-CHLORO-N-METHYL-N-[(1-METHYL-1H-IMIDAZOL-2-YL)METHYL]BENZAMIDE: Similar structure but with an imidazole moiety instead of a benzodiazole.
Uniqueness
The presence of the benzodiazole moiety in 4-CHLORO-N-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-20(17(22)12-7-9-13(18)10-8-12)11-16-19-14-5-3-4-6-15(14)21(16)2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMXSYDNIYCHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN(C)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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